molecular formula C25H20N4O5 B7907863 CID 9825285

CID 9825285

Cat. No. B7907863
M. Wt: 456.4 g/mol
InChI Key: KGSXMPPBFPAXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 9825285 is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9825285 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9825285 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Versatility in Biological Studies : CID has been extensively utilized to study various biological processes. It offers reversible and spatiotemporal control of protein function in cells, allowing for precise manipulation in biological studies (Voss, Klewer, & Wu, 2015).

  • Advancements in Gene Regulation : The development of proteolysis-targeting chimera-based CID systems has broadened the applications in inducible gene regulation and editing. These systems enable fine-tuning of gene expression and have potential for in vivo applications (Ma et al., 2023).

  • Insights into Cell Biology : CID techniques have resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. This has helped explain the signaling paradox in cellular responses (DeRose, Miyamoto, & Inoue, 2013).

  • Enhancing Spatiotemporal Control : The development of novel chemical inducers for CID has enhanced the control over protein-protein interactions and processes like peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

  • Agricultural Applications : In the context of agriculture, CID, specifically carbon isotope discrimination, has been applied to improve water use efficiency and productivity in barley, offering a method for selection in breeding programs (Anyia et al., 2007).

  • Mass Spectrometry and Structural Analysis : CID is pivotal in mass spectrometry for the fragmentation of peptides, aiding in the structural analysis and sequencing of proteins (Ivanova & Spiteller, 2017).

properties

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.